1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone
描述
属性
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-7-3-4-8-17(15)13-21(25)23-12-11-18(14-23)24-16(2)22-19-9-5-6-10-20(19)24/h3-10,18H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOYLTNZQAWBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone, referred to as the compound hereafter, is a complex organic molecule that incorporates a benzimidazole moiety, a pyrrolidine ring, and an o-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.4 g/mol. The structural features include:
- Benzimidazole moiety : Known for diverse biological activities, including anticancer properties.
- Pyrrolidine ring : Contributes to the pharmacological profile and enhances interactions with biological targets.
- o-Tolyl group : May influence the compound's lipophilicity and receptor binding affinity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzimidazole derivatives are particularly noted for their ability to inhibit various cancer cell lines by targeting specific enzymes and pathways associated with tumor growth.
Mechanisms of Action :
- Inhibition of Kinases : Compounds similar to the target molecule have been shown to inhibit kinases involved in cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, especially against Gram-positive bacteria. Research on related benzimidazole derivatives has demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 3.12 to 12.5 µg/mL for similar compounds, indicating promising antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A study explored the cytotoxic effects of a series of benzimidazole derivatives on various cancer cell lines, including breast and lung cancer cells. The results indicated that compounds with a pyrrolidine substituent exhibited enhanced cytotoxicity compared to those without. The mechanism was attributed to the inhibition of thymidylate synthase and topoisomerase II, critical enzymes in DNA synthesis and repair.
Case Study 2: Antimicrobial Activity
In another investigation, a set of benzimidazole-based compounds was tested against Staphylococcus aureus. The results showed that one derivative had an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlights how modifications in the molecular structure can influence biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Benzimidazole moiety | Enhances anticancer activity |
| Pyrrolidine ring | Improves interaction with biological targets |
| o-Tolyl group | Increases lipophilicity and receptor affinity |
常见问题
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the pyrrolidine ring can be functionalized via nucleophilic substitution or coupling reactions. A key intermediate, 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone, may react with substituted amines under reflux in dioxane with anhydrous potassium carbonate as a base . Optimization of solvent choice (e.g., ethanol for recrystallization) and reaction time (e.g., 16 hours) is critical for yield improvement.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the pyrrolidine, benzoimidazole, and o-tolyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-H stretching. For purity assessment, HPLC with UV detection is recommended .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to its moieties. For instance:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases, given the benzoimidazole’s role in ATP-binding pockets .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar benzoimidazole derivatives be resolved?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies. For example:
- Structural Modifications : Synthesize analogs with varying substituents on the o-tolyl or pyrrolidine groups to isolate pharmacophores.
- Assay Standardization : Ensure consistent protocols (e.g., cell passage number, solvent controls) across labs. Contradictions may arise from differences in cell permeability or metabolic stability, which can be evaluated via PAMPA (Parallel Artificial Membrane Permeability Assay) .
Q. What strategies optimize the coupling efficiency of the pyrrolidine and benzoimidazole moieties?
- Methodological Answer : Low yields in coupling steps often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Catalysts : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aromatic systems or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linkages .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves regioselectivity .
Q. How does the stereochemistry of the pyrrolidine ring influence target binding?
- Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve enantiomers. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like G-protein-coupled receptors (GPCRs) or kinases. For example, the (R)-enantiomer may exhibit higher affinity due to complementary interactions with hydrophobic pockets .
Q. What in silico methods predict the pharmacokinetic profile of this compound?
- Methodological Answer : Employ computational tools:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility, cytochrome P450 interactions, and blood-brain barrier permeability.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) .
- Metabolite Identification : Use GLORYx or similar platforms to predict Phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
